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3(2H)-Furanone, 2-bromo-

Cat. No.: B027549
CAS No.: 109918-10-7
M. Wt: 162.97 g/mol
InChI Key: QNBYGENMPVZFTO-UHFFFAOYSA-N
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Description

Contextualization within Furanone Chemistry and Heterocyclic Systems

Furanones are a class of heterocyclic organic compounds containing a furan (B31954) ring with a ketone group. organic-chemistry.orgontosight.ai They exist in several isomeric forms, with 3(2H)-furanones being one of the important subclasses. cusat.ac.in These structures are integral to a multitude of natural products and biologically active molecules. researchgate.net The 3(2H)-furanone core, in particular, is found in various natural products exhibiting a range of biological activities, including anti-ulcer, anti-inflammatory, and antitumor properties. researchgate.net

Historical Trajectories and Evolution of Research on 3(2H)-Furanone, 2-bromo-

The historical context of 3(2H)-Furanone, 2-bromo- is intertwined with the broader history of furanone and brominated heterocycle research. Initial interest in furanones was sparked by the isolation of naturally occurring furanone-containing compounds. The synthesis of various brominated furanones has been a subject of research for several decades, with early investigations dating back to the mid-20th century. unipi.it

While specific historical research focusing exclusively on 3(2H)-Furanone, 2-bromo- is not extensively documented, the synthesis of related brominated furanones, such as 3-bromo-2(5H)-furanone, has been reported. unipi.it These early synthetic efforts laid the groundwork for the potential synthesis of other brominated furanone isomers. The evolution of research in this area has been driven by the quest for novel compounds with unique biological activities, with many studies focusing on the antimicrobial and quorum sensing inhibitory properties of brominated furanones. ucc.ienih.gov

Current Research Landscape and Significance of 3(2H)-Furanone, 2-bromo- Studies

The current research landscape for 3(2H)-Furanone, 2-bromo- itself appears to be limited. However, the broader field of 3(2H)-furanone synthesis and the study of brominated heterocycles remain active areas of investigation. organic-chemistry.orgresearchgate.net Modern synthetic methods, including metal-catalyzed reactions, offer potential routes to access a variety of substituted 3(2H)-furanones. organic-chemistry.org

The significance of studying a compound like 3(2H)-Furanone, 2-bromo- lies in its potential as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules. The presence of the reactive C-Br bond and the electrophilic ketone functionality makes it a versatile intermediate for further chemical transformations. While direct research applications are not widely reported, the study of its properties and reactivity could contribute to a deeper understanding of the structure-activity relationships of halogenated furanones.

Data Tables

Due to the limited specific data available for 3(2H)-Furanone, 2-bromo-, the following tables provide general information for the parent 3(2H)-furanone and a closely related brominated furanone to offer a comparative context.

Table 1: General Properties of 3(2H)-Furanone and a Related Brominated Furanone

Property3(2H)-Furanone3-Bromodihydro-2(3H)-furanone
Molecular Formula C4H4O2C4H5BrO2 nist.gov
Molecular Weight 84.07 g/mol 164.99 g/mol nist.gov
CAS Number 20825-71-25061-21-2 nist.gov

Table 2: Selected Research on Brominated Furanone Derivatives

Research FocusKey FindingsReference
Synthesis of Brominated 2(5H)-Furanones Development of methods for the bromination of 2(5H)-furanone derivatives. unipi.it
Quorum Sensing Inhibition Investigation of brominated furanones as inhibitors of bacterial quorum sensing and biofilm formation. ucc.ienih.gov
Antimicrobial Activity Studies on the antimicrobial properties of various brominated furanone compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrO2 B027549 3(2H)-Furanone, 2-bromo- CAS No. 109918-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBYGENMPVZFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 2h Furanone, 2 Bromo

Established Synthetic Pathways for 3(2H)-Furanone, 2-bromo-

Established methods for synthesizing the 2-bromo-3(2H)-furanone scaffold often rely on the cyclization of functionalized linear precursors or the direct bromination of a pre-formed furanone ring. These pathways are characterized by their reliability and have been foundational in accessing this class of compounds.

Precursor Compounds and Reaction Conditions

The synthesis of 2-bromo-3(2H)-furanone and its derivatives can be approached from several key precursor types. A primary strategy involves the use of γ-halo-β-ketoesters. For instance, ethyl 4-bromoacetoacetate serves as a versatile starting material. In organocatalytic systems, these precursors react with electrophiles like maleimides in the presence of a catalyst and a base to yield substituted 3(2H)-furanones. rsc.org

Another significant pathway involves the direct bromination of a 3(2H)-furanone core or the tandem cyclization and bromination of an acyclic precursor. A notable example is the synthesis of 2,4-dibromo-3(2H)-furanones starting from conjugated 1,2-diketones. This reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a copper catalyst. organic-chemistry.org The direct bromination of a parent 2(5H)-furanone using bromine in a solvent like diethyl ether, followed by elimination, is also a documented method for producing related bromo-furanones, suggesting a potential analogous route for the 3(2H) isomer. unipi.it

The table below summarizes key precursor systems and their typical reaction conditions for forming brominated furanone structures.

Precursor(s)Reagents & CatalystSolventProduct TypeRef
Conjugated 1,2-diketones, N-bromosuccinimide (NBS)Cu(OTf)₂, Diphenyl Phosphate (B84403)-2,4-Dibromo-3(2H)-furanones organic-chemistry.org
Ethyl 4-bromoacetoacetate, N-phenyl maleimide (B117702)Quinine (B1679958), Na₂CO₃Toluene (B28343)Succinimide substituted 3(2H)-furanones rsc.org
2(5H)-Furanone, BromineEt₃N (for elimination)Diethyl Ether3-Bromo-2(5H)-furanone unipi.it
4-Halo-1,3-dicarbonyl compounds, Alkynes--4-Vinyl-3(2H)-furanones researchgate.netresearchgate.net

Mechanistic Considerations in 3(2H)-Furanone, 2-bromo- Synthesis

The mechanisms governing the formation of the 3(2H)-furanone ring are diverse and depend on the chosen synthetic route. When starting from γ-halo-β-ketoesters, the reaction often proceeds through a domino sequence. For example, the reaction of ethyl 4-bromoacetoacetate with maleimides is proposed to occur via a domino Michael addition followed by an intramolecular O-alkylation. rsc.org In this pathway, the enolate of the β-ketoester first attacks the maleimide in a conjugate addition. The resulting intermediate then undergoes an intramolecular cyclization, where the oxygen of the enolate displaces the bromine atom on the γ-carbon, forming the furanone ring. rsc.org

Another important mechanism is the tandem oxa-Nazarov cyclization/bromination. In the copper-catalyzed reaction of conjugated 1,2-diketones, the process is initiated by an oxa-Nazarov cyclization to form the furanone ring, which is then followed by a rapid dibromination with NBS to yield the 2,4-dibromo-3(2H)-furanone product. organic-chemistry.org

For syntheses involving 4-halo-1,3-dicarbonyl compounds and alkynes, the reaction proceeds through a tandem Michael addition and intramolecular cyclization, leading to the formation of 4-vinyl-3(2H)-furanones. researchgate.netresearchgate.net A plausible general mechanism for furanone ring closure involves the initial generation of an enolate from a β-dicarbonyl precursor, which then undergoes an intramolecular nucleophilic attack, displacing a leaving group (like a halide) on the γ-position to furnish the heterocyclic ring. nii.ac.jp

Optimization of Yield and Selectivity for 3(2H)-Furanone, 2-bromo- Formation

Optimizing the synthesis of substituted 3(2H)-furanones requires careful control over several reaction parameters to maximize yield and enantioselectivity, particularly in asymmetric syntheses. Statistical methods like Design of Experiments (DoE) and traditional one-factor-at-a-time (OFAT) approaches are employed to fine-tune these processes. acs.org

Key parameters for optimization include the choice of catalyst, base, solvent, and temperature. In the organocatalytic synthesis of succinimide-substituted 3(2H)-furanones from ethyl 4-bromoacetoacetate, a systematic screening of cinchona alkaloid catalysts revealed quinine to be optimal for enantioselectivity. rsc.org The choice of base was also critical; inorganic bases like sodium carbonate provided a good balance of reactivity and selectivity, whereas organic bases like triethylamine (B128534) led to poor enantioselectivity. rsc.org

Solvent choice significantly impacts the reaction outcome. For the aforementioned synthesis, halogenated solvents and toluene were found to be superior to polar aprotic solvents like THF or ether. rsc.org Temperature is another crucial lever for control; lowering the reaction temperature often enhances enantioselectivity, albeit sometimes at the cost of a longer reaction time. rsc.org

The following table illustrates the effect of varying reaction parameters on the synthesis of a chiral succinimide-substituted 3(2H)-furanone.

Parameter VariedConditionYield (%)Enantiomeric Excess (% ee)Ref
Catalyst Cinchonidine8855 rsc.org
Quinidine8665 rsc.org
Quinine8870 rsc.org
Base Et₃N8610 rsc.org
Na₂CO₃8870 rsc.org
Solvent CH₂Cl₂8870 rsc.org
Toluene9078 rsc.org
THF7558 rsc.org
Temperature Room Temp9078 rsc.org
0 °C9288 rsc.org
-20 °C9192 rsc.org

Novel Synthetic Approaches to 3(2H)-Furanone, 2-bromo-

Recent research has focused on developing more sustainable and efficient methods for furanone synthesis, incorporating principles of green chemistry and advanced catalytic systems.

Green Chemistry Principles in 3(2H)-Furanone, 2-bromo- Production

The application of green chemistry principles to furanone synthesis aims to reduce environmental impact by using safer solvents, minimizing waste, and improving atom economy. One notable advancement is the development of synthetic protocols that can be performed in water, obviating the need for volatile organic solvents. A simple protocol for the cycloisomerization of allenic hydroxyketones to produce 3(2H)-furanones has been successfully achieved in water, without the need for any expensive metal catalysts. organic-chemistry.org

Furthermore, synthetic strategies are being designed to avoid the production of hazardous byproducts. For example, an industrial process for a related furanone was redesigned to avoid the generation of large quantities of hydrogen bromide waste by altering the starting materials and reaction pathway. google.com This process also incorporates the recycling of reagents like sodium bromide, further enhancing its environmental credentials. google.com

Catalytic Methodologies for 3(2H)-Furanone, 2-bromo- Synthesis

Catalysis is at the forefront of modern synthetic strategies for 3(2H)-furanones, offering pathways with high efficiency, selectivity, and access to chiral products. A variety of transition-metal and organocatalytic systems have been developed.

Copper(I) triflate (Cu(OTf)₂) in combination with diphenyl phosphate has been shown to effectively catalyze the tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones to furnish 2,4-dibromo-3(2H)-furanones in good yields. organic-chemistry.org Gold catalysts have also been employed for the cyclization of 2-oxo-3-butynoic esters and related compounds to provide substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

For the construction of highly substituted furanones, binary catalytic systems, such as a combination of Rh(II) and Pd(0) catalysts, have been used to promote a cyclization/allylic alkylation cascade, yielding products with a C2-quaternary center with high chemo- and stereoselectivity. organic-chemistry.org

In the realm of asymmetric synthesis, organocatalysis has emerged as a powerful tool. Natural cinchona alkaloids, such as quinine, have been successfully used to catalyze the asymmetric domino Michael/O-alkylation reaction between maleimides and γ-halogenated-β-ketoesters, providing chiral succinimide-substituted 3(2H)-furanones in high yields and with excellent enantioselectivities. rsc.org These catalytic asymmetric protocols are crucial for accessing enantiomerically pure furanones for various applications. rsc.org

Chemical Transformations and Derivatization of 3(2H)-Furanone, 2-bromo-

The reactivity of the 2-bromo-3(2H)-furanone scaffold is dominated by the labile carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution and a precursor for organometallic coupling reactions. Its structure also allows for unique ring-opening and rearrangement pathways to generate diverse molecular architectures.

Synthesis of Substituted Furanones via 3(2H)-Furanone, 2-bromo-

While direct derivatization of 2-bromo-3(2H)-furanone is a logical synthetic approach, much of the documented research focuses on the synthesis of substituted 3(2H)-furanones from other precursors. For instance, a facile one-pot synthesis of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones proceeds from 1,2-diarylethanones and 2-bromoisobutyryl cyanide, highlighting the use of an α-bromo carbonyl compound in constructing the furanone ring. Another strategy involves the alkylative intramolecular cyclization of sulfonium (B1226848) salts, which provides a pathway to 4-alkylated 3(2H)-furanones.

However, the reactivity of analogous brominated furanones suggests potential pathways for the derivatization of 2-bromo-3(2H)-furanone. For example, the closely related 3-bromo-2(5H)-furanones readily undergo vinylogous aldol (B89426) reactions and are utilized in tandem asymmetric Michael additions to create complex, substituted furanone structures.

Research on other halogenated furanones further illuminates potential transformations. Palladium-catalyzed ring-opening of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds provides access to 3(2H)-furanone-appended cyclopentenes, demonstrating a method to append the furanone moiety to other cyclic systems.

Table 1: Examples of Substituted Furanone Synthesis (from related precursors)

Starting Material(s)Reagents and ConditionsProductYield (%)
1,2-Diarylethanone, 2-Bromoisobutyryl cyanideExcess base4,5-Diaryl-2,2-dimethyl-3(2H)-furanoneN/A
3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium saltst-BuOK, Alkyl halides4-Alkylated 3(2H)-furanonesModerate to High
3-Bromo-2(5H)-furanoneBenzaldehyde, (R)-CGB catalystsyn-3-Bromo-5-(1-hydroxybenzyl)-2(5H)-furanone42

Ring-Opening and Rearrangement Reactions Involving 3(2H)-Furanone, 2-bromo-

The furanone ring is susceptible to opening under various conditions, leading to linear intermediates that can be trapped or can cyclize to form new ring systems. 2-Furanones are known to undergo facile ring opening, which is a key step in their conversion to other heterocycles like pyrrolones and pyridazinones.

Studies on the rearrangement of related furanone structures provide insight into potential pathways for 2-bromo-3(2H)-furanone. For example, the synthesis of 3(2H)-furanones can involve the rearrangement of other cyclic precursors. The reaction of 4-halo-1,3-dicarbonyl compounds with alkynes can proceed through a tandem Michael addition and intramolecular cyclization, but can also involve a [2+2] cycloaddition followed by a 4π-ring opening and subsequent cyclization to form the furanone product.

Reactivity Profiles and Mechanistic Investigations of 3 2h Furanone, 2 Bromo

Nucleophilic Reactivity of 3(2H)-Furanone, 2-bromo-

The primary mode of reactivity for 2-bromo-3(2H)-furanone involves nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the bromine atom renders the C2 and C5 positions susceptible to nucleophilic substitution.

Reactions of 2-bromo-3(2H)-furanone with oxygen-centered nucleophiles, such as alcohols and phenols, typically result in the displacement of the bromide ion. For instance, in the presence of a base, alcohols can react to form 2-alkoxy-3(2H)-furanones. While specific examples for the parent 2-bromo-3(2H)-furanone are not extensively detailed in the provided search results, analogous reactions are well-documented for similar substituted furanones. For example, 5-alkoxy-3,4-dichloro-2(5H)-furanones are prepared from mucochloric acid and the corresponding alcohol in the presence of an acidic catalyst. mdpi.com

Nitrogen-centered nucleophiles, including primary and secondary amines, readily react with halogenated furanones. The reaction of 2-bromo-3(2H)-furanone with amines can lead to the formation of 2-amino-3(2H)-furanone derivatives. In some cases, the reaction can proceed further, leading to ring-opening or rearrangement products. For instance, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary and secondary aliphatic amines, as well as amino acids, has been studied, yielding various products depending on the reaction conditions. nih.gov The lactamization of brominated furanones using ammonia (B1221849) gas has been shown to successfully afford brominated dihydropyrrolones. nih.gov

The reaction of 2-bromo-3(2H)-furanone with carbon-centered nucleophiles, such as organometallic reagents and enolates, provides a powerful method for carbon-carbon bond formation. The Darzens reaction of 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone with aromatic aldehydes, for example, leads to the formation of flavonoids. cuni.czcuni.cz While this is a benzofuranone derivative, it highlights the potential for similar reactivity with the simpler 2-bromo-3(2H)-furanone. Furthermore, C-C bond formation at the C5 position of 3,4-dihalo-2(5H)-furanones can be achieved through reactions with compounds having an active hydrogen atom in the presence of a Lewis acid, a reaction classified as a Knoevenagel condensation. mdpi.comnih.gov

Table 1: Selected Nucleophilic Reactions of Brominated Furanone Derivatives

Nucleophile TypeFuranone DerivativeReagent(s)Product TypeReference(s)
OxygenMucochloric acidAlcohol, Acid catalyst5-Alkoxy-3,4-dichloro-2(5H)-furanone mdpi.com
NitrogenBrominated furanonesAmmonia gasBrominated dihydropyrrolone nih.gov
Nitrogen3,4-Dihalo-5-hydroxy-2(5H)-furanonesAmines, Amino acidsVarious substitution products nih.gov
Carbon2-Bromo-4,6-dimethoxy-3(2H)-benzofuranoneAromatic aldehydesFlavonoids cuni.czcuni.cz
Carbon3,4-Dihalo-2(5H)-furanonesActive hydrogen compounds, Lewis acidC5-alkylated furanones mdpi.comnih.gov

Electrophilic Reactivity and π-Electron System Considerations in 3(2H)-Furanone, 2-bromo-

While the primary reactivity of 2-bromo-3(2H)-furanone is nucleophilic at the C2 and C5 positions, the π-electron system of the α,β-unsaturated lactone can also participate in electrophilic reactions. The conjugated system allows for 1,4-addition (Michael addition) of nucleophiles, although this is often competitive with direct substitution at the C2 position. The electrophilic character of the double bond is enhanced by the electron-withdrawing carbonyl group.

Radical Reactions and Photochemical Transformations of 3(2H)-Furanone, 2-bromo-

The bromine atom in 2-bromo-3(2H)-furanone can be homolytically cleaved under radical conditions, initiated by radical initiators like AIBN or by photochemical means. This generates a furanonyl radical that can participate in various radical reactions, such as cyclizations and additions. For instance, radical elimination has been observed in 2-bromo-3-O-methyl ribo and arabino furanose derivatives, leading to the formation of a vinyl ether. nih.gov Photochemical transformations of 2(3H)-furanones have been investigated, and these reactions often proceed through triplet states, leading to various rearrangement and cycloaddition products. researchgate.net The photolysis of furanones in solvents like benzene (B151609) or methanol (B129727) can lead to different reaction pathways. researchgate.net

Transition Metal-Catalyzed Reactions Involving 3(2H)-Furanone, 2-bromo-

The carbon-bromine bond in 2-bromo-3(2H)-furanone is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, are particularly valuable for creating new carbon-carbon and carbon-heteroatom bonds at the C2 position.

The Sonogashira coupling of brominated dihydropyrrolones (derived from brominated furanones) with terminal alkynes has been successfully carried out using a palladium catalyst. nih.gov Similarly, the Suzuki-Miyaura cross-coupling reaction of 3,4-dibromo-2(5H)-furanone with arylboronic acids in the presence of a palladium catalyst has been used to synthesize 4-aryl-3-halo derivatives in high yield. nih.gov These examples demonstrate the utility of palladium catalysis in functionalizing brominated furanone scaffolds. researchgate.netysu.amscispace.commdpi.commdpi.comresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions with Brominated Furanone Derivatives

Stereochemical Aspects and Chiral Derivatization of 3(2H)-Furanone, 2-bromo- Analogues

The stereochemistry of bromo-furanones is a critical aspect of their reactivity and potential applications, particularly in asymmetric synthesis. Research in this area has largely concentrated on the synthesis of enantiomerically enriched 2(5H)-furanone derivatives through the use of chiral auxiliaries and kinetic resolution.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, the synthesis of the novel chiral synthon, 5-(l-menthyloxy)-3-bromo-2(5H)-furanone, has been reported. sioc-journal.cn This chiral building block has been utilized in tandem asymmetric Michael addition/internal nucleophilic substitution reactions with oxygen nucleophiles to produce functionalized spiro-cyclopropane derivatives with high diastereomeric excess (d.e. >98%). sioc-journal.cn The structure and absolute configuration of these products were confirmed using spectroscopic methods and X-ray crystallography. sioc-journal.cn Similarly, enantiomerically pure 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanones have been prepared from furfural (B47365) in a multi-step sequence involving bromine-promoted oxidation/acetalization with chiral auxiliaries like (–)-menthol and (+)-borneol, followed by recrystallization. sioc-journal.cn These chiral γ-butenolides can then be reacted with nucleophiles, such as piperazine, to generate new chiral furanone derivatives. sioc-journal.cn

Kinetic resolution has also proven to be an effective strategy for obtaining enantiomerically enriched bromo-furanones. An organocatalyzed [3+2] asymmetric cycloaddition of racemic furan-2(5H)-ones with azomethine ylides has been shown to be a highly efficient method for kinetic resolution. core.ac.ukrsc.org In a study involving various substituted furan-2(5H)-ones, the reaction of racemic 3-bromo-5-methoxyfuran-2(5H)-one ((±)-2d ) with an imine derived from methyl (E)-2-((2-hydroxybenzylidene)amino)acetate, catalyzed by a thiourea-based organocatalyst, yielded the corresponding cycloadduct with good enantioselectivity. core.ac.ukrsc.orgresearchgate.net The results of this kinetic resolution are summarized in the table below.

Table 1: Kinetic Resolution of (±)-3-bromo-5-methoxyfuran-2(5H)-one via Organocatalyzed [3+2] Cycloaddition. core.ac.ukrsc.orgresearchgate.net
[ {"Product": "Cycloadduct 4v", "Enantiomeric Excess (ee)": "87%", "Conversion (c)": "35%", "Selectivity Factor (s)": "Moderate"} ]

This method allows for the generation of highly functionalized, versatile bicyclic adducts with multiple contiguous stereogenic centers in a stereocontrolled manner. rsc.org

Kinetic and Thermodynamic Studies of 3(2H)-Furanone, 2-bromo- Analogue Reaction Pathways

Detailed kinetic and thermodynamic data, such as rate constants and activation energies, for the reaction pathways of 2-bromo-3(2H)-furanone are not extensively reported in the current literature. However, mechanistic investigations into the reactions of related bromo-2(5H)-furanone derivatives provide valuable insights into their reactivity.

The reactivity of these compounds is often dictated by the presence of the electrophilic α,β-unsaturated lactone system and the labile bromine substituent. Mechanistic studies have been performed on several key reaction types, including cycloadditions and Michael additions.

[3+2] cycloaddition reactions of furanones have been the subject of computational studies to elucidate their mechanisms. For example, the reaction of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone has been investigated using quantum chemical methods. researchgate.netresearchgate.netbohrium.com These studies indicate that the reaction proceeds through an asynchronous concerted mechanism, with the regioselectivity being influenced by the electronic properties of the reactants. researchgate.net The formation of isoxazoline (B3343090) products is a key transformation, providing intermediates for more complex molecules. researchgate.net Rhodium(III)-catalyzed formal [3+2] cycloaddition reactions between cyclopropenones and aldehydes have also been developed to synthesize highly functionalized furanones. chemistryviews.orgacs.org The proposed mechanism involves a C-H bond activation at the aldehyde, forming a five-membered rhodacycle intermediate, which then reacts with the cyclopropenone. chemistryviews.org

Tandem reactions involving bromo-furanones highlight their utility in constructing complex molecular architectures. The reaction of 5-(l-menthyloxy)-3-bromo-2(5H)-furanone with oxygen nucleophiles proceeds via a tandem double Michael addition followed by an internal nucleophilic substitution. sioc-journal.cn This sequence allows for the efficient synthesis of spiro-cyclopropane derivatives with multiple stereocenters. sioc-journal.cn

While these studies provide a foundational understanding of the reactivity of bromo-furanone systems, it is important to note that the reaction kinetics can be influenced by various factors, including the specific substitution pattern on the furanone ring, the nature of the reactants, and the reaction conditions. For instance, in 1,3-dipolar cycloadditions of nitrones to α,β-unsaturated γ-lactones, the reactions are often kinetically controlled. researchgate.net However, under prolonged heating, the reversibility of the cycloaddition can be observed, leading to the formation of more stable thermodynamic products. researchgate.net

Compound Index

[ {"Compound Name": "2-bromo-3(2H)-Furanone", "Isomer/Derivative": "Target Compound"}, {"Compound Name": "3-bromo-2(5H)-Furanone", "Isomer/Derivative": "Isomer"}, {"Compound Name": "3-bromo-5-methoxyfuran-2(5H)-one", "Isomer/Derivative": "Derivative"}, {"Compound Name": "5-(l-menthyloxy)-3-bromo-2(5H)-furanone", "Isomer/Derivative": "Chiral Derivative"}, {"Compound Name": "5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanone", "Isomer/Derivative": "Chiral Derivative"}, {"Compound Name": "(–)-menthol", "Isomer/Derivative": "Chiral Auxiliary"}, {"Compound Name": "(+)-borneol", "Isomer/Derivative": "Chiral Auxiliary"}, {"Compound Name": "Furfural", "Isomer/Derivative": "Starting Material"}, {"Compound Name": "Piperazine", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Azomethine ylide", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Methyl (E)-2-((2-hydroxybenzylidene)amino)acetate", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Aryl nitrile oxide", "Isomer/Derivative": "Reactant"}, {"Compound Name": "5-acetoxy-2(5H)-furanone", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Cyclopropenone", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Aldehyde", "Isomer/Derivative": "Reactant"}, {"Compound Name": "Nitrones", "Isomer/Derivative": "Reactant"} ]

Advanced Spectroscopic Characterization Methodologies for 3 2h Furanone, 2 Bromo and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including halogenated furanones. It provides detailed information about the carbon-hydrogen framework of the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the number and chemical environment of protons and carbons, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. globalauthorid.comyoutube.com

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a furanone structure, a COSY spectrum would reveal correlations between protons on adjacent carbon atoms, helping to piece together the spin systems within the molecule. mdpi.comscience.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It is invaluable for assigning which protons are attached to which carbons, showing a cross-peak for every C-H bond. mdpi.comscience.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. sdsu.edu This is crucial for connecting different spin systems and for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbon bearing the bromine atom in the title compound. For instance, the protons on the C5 carbon would show an HMBC correlation to the C3 carbonyl carbon and the C4 carbon. mdpi.comscience.gov

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex furanone analogues. globalauthorid.com

Table 1: Representative ¹H and ¹³C NMR Data for a Furanone Skeleton based on Analogues Note: Chemical shifts (δ) are hypothetical and based on typical values for furanone analogues. Actual values for 3(2H)-Furanone, 2-bromo- would require experimental measurement.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H at position)
C2 -~110-120-
C3 -~190-200 (C=O)-
C4 ~6.2-6.5 (s)~125-135C2, C3, C5
C5 ~4.8-5.0 (s)~70-80C3, C4

Solid-State NMR Applications in 3(2H)-Furanone, 2-bromo- Research

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in the solid phase, providing information on structure, polymorphism, and dynamics at an atomic level. nih.gov For "3(2H)-Furanone, 2-bromo-", which may be a crystalline solid, ssNMR offers unique analytical capabilities not accessible by solution-state NMR.

Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions (like dipolar coupling and chemical shift anisotropy) that cause significant line broadening in solid samples, thus producing high-resolution spectra. nih.gov Cross-Polarization (CP) is often used in conjunction with MAS (CP/MAS) to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. mdpi.com

Potential applications of ssNMR in the research of "3(2H)-Furanone, 2-bromo-" include:

Structural Elucidation of Crystalline Forms: ssNMR can distinguish between different polymorphs (crystal forms) of the compound, which may exhibit different physical properties.

Characterization of Host-Guest Systems: If the furanone is encapsulated within a solid matrix (e.g., a polymer or porous material), ssNMR can probe the interactions between the host and the guest molecule.

Analysis of Reaction Dynamics on Solid Supports: For reactions involving the furanone on a solid catalyst or support, ssNMR can be used to study the structure of surface-bound species and intermediates.

Mass Spectrometric (MS) Methodologies

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements (typically to within 5 ppm). mdpi.comscispace.com This accuracy allows for the unambiguous determination of a compound's elemental formula. For "3(2H)-Furanone, 2-bromo-" (C₄H₃BrO₂), HRMS can readily confirm its formation by matching the experimentally measured mass to the calculated exact mass. mdpi.com This capability is critical in synthetic chemistry for verifying the identity of the target product and for identifying potential byproducts or reaction intermediates. mdpi.comnih.gov

In addition to molecular weight determination, mass spectrometry provides structural clues through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron ionization), it can break apart into smaller, characteristic fragment ions. libretexts.org

For "3(2H)-Furanone, 2-bromo-", key fragmentation pathways would likely involve:

Loss of a Bromine Atom: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak and any bromine-containing fragments will appear as a characteristic pair of peaks (an isotopic doublet) separated by two mass units, confirming the presence of a single bromine atom. nih.gov The loss of the bromine radical would be a prominent fragmentation step.

Loss of CO or CO₂: Lactone structures often exhibit the loss of carbon monoxide (28 Da) or carbon dioxide (44 Da) from the ring.

Ring Cleavage: Other fragmentation pathways can result from the cleavage of the furanone ring itself.

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and fragmentation pathways. nih.gov By synthesizing the furanone with a specific atom replaced by its heavier isotope (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H), researchers can track the fate of that atom during fragmentation. nih.gov For example, labeling the carbonyl carbon with ¹³C would result in a 1 Da shift in the mass of any fragment containing that carbon, helping to confirm proposed fragmentation mechanisms. acs.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Molecular bonds vibrate at specific frequencies, and these frequencies are sensitive to the bond type, bond strength, and the mass of the atoms involved. up.ac.za Analyzing these vibrations provides a molecular fingerprint that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that cause a change in the molecule's dipole moment. edinst.com For "3(2H)-Furanone, 2-bromo-", the IR spectrum would be dominated by a very strong absorption band corresponding to the stretching of the highly polar carbonyl (C=O) group of the lactone. mdpi.commdpi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). Vibrational modes that cause a change in the molecule's polarizability are Raman-active. edinst.com Symmetrical, non-polar bonds often produce strong Raman signals. The C=C double bond within the furanone ring would be expected to show a distinct Raman signal.

The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational structure. up.ac.za

Table 2: Predicted Characteristic Vibrational Frequencies for 3(2H)-Furanone, 2-bromo- Note: Wavenumbers are approximate and based on data for analogous compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (alkene) 3100 - 3000MediumMedium
C=O Stretch (lactone) 1780 - 1750StrongMedium-Weak
C=C Stretch 1650 - 1600Medium-StrongStrong
C-O Stretch (ring) 1250 - 1050StrongMedium
C-Br Stretch 700 - 500Medium-StrongStrong

Analysis of Characteristic Vibrational Modes and Functional Group Correlations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For 3(2H)-Furanone, 2-bromo-, the key functional groups include the C=O (carbonyl), C=C (alkene), C-O-C (ether) linkages within the furanone ring, and the C-Br bond.

Key Vibrational Modes of the Furanone Ring:

C=O Stretching: The carbonyl group is expected to exhibit a strong absorption in the IR spectrum, typically in the range of 1750-1800 cm⁻¹. In 2(5H)-furanone, this band is observed around 1793.5 cm⁻¹. core.ac.uk The position of this band can be influenced by substituents and conjugation.

C=C Stretching: The endocyclic C=C bond stretching vibration usually appears in the 1600-1680 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage within the ring are typically found in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum, generally between 500 and 700 cm⁻¹.

The substitution of a bromine atom at the C2 position is expected to influence the electronic distribution within the ring, which in turn would shift the vibrational frequencies of the aforementioned functional groups. Theoretical modeling using DFT at the B3LYP/6-311++G(d,p) level of theory can provide calculated frequencies that, when scaled, show good agreement with experimental data for related furanone structures. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for 3(2H)-Furanone, 2-bromo- based on Analogues

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
C=O Stretch 1750 - 1800 Strong intensity in IR
C=C Stretch 1600 - 1680 Medium to strong intensity
C-O-C Asymmetric Stretch 1150 - 1250 Strong intensity in IR
C-O-C Symmetric Stretch 1000 - 1100 Medium intensity in IR

This table is predictive and based on data from analogous compounds.

In Situ Spectroscopic Monitoring of 3(2H)-Furanone, 2-bromo- Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products. researchgate.net Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful for this purpose as they can be directly immersed into a reaction vessel. eurjchem.com

While specific studies on the in situ monitoring of reactions involving 2-bromo-3(2H)-furanone are scarce, the synthesis of substituted 3(2H)-furanones has been monitored using such techniques. For example, gold-catalyzed cyclization reactions to form furanone rings can be followed to understand the reaction kinetics and the role of the catalyst. acs.org Similarly, the progress of reactions such as the hydrogenation of furanone derivatives can be observed in real-time. mdpi.com

The application of in situ FTIR to a reaction involving 2-bromo-3(2H)-furanone, for instance, a substitution reaction at the bromine position, would involve monitoring the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the newly formed bond. This allows for the determination of reaction endpoints and the identification of any transient intermediates.

Table 2: Potential Applications of In Situ Spectroscopy for 2-bromo-3(2H)-furanone Reactions

Reaction Type Spectroscopic Technique Key Bands to Monitor Information Gained
Nucleophilic Substitution at C2 ATR-FTIR Disappearance of C-Br stretch, Appearance of new C-Nucleophile stretch Reaction kinetics, mechanism, endpoint
Addition to C=C bond Raman Spectroscopy Changes in C=C and C-Br stretching frequencies Reaction progress, stereoselectivity

X-ray Crystallography and Single-Crystal X-ray Diffraction of 3(2H)-Furanone, 2-bromo- Complexes

While the crystal structure of 2-bromo-3(2H)-furanone itself is not publicly available, the structure of a related brominated furanone, 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one, has been reported. nih.gov This structure provides insights into the geometry of the furanone ring and the influence of bromine substitution. In this particular crystal structure, the furan-5(2H)-one ring is nearly planar with the phenyl ring. nih.gov

The synthesis of various substituted 3(2H)-furanones has led to numerous crystal structures, often included in the supporting information of research articles. acs.orgmdpi.com These structures are crucial for confirming the regioselectivity and stereoselectivity of synthetic methods. For instance, in the synthesis of chiral 2(5H)-furanone sulfones, single-crystal X-ray diffraction was used to determine the absolute configuration of the chiral centers. mdpi.com

Table 3: Crystallographic Data for an Analogue: 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one

Parameter Value Reference
Chemical Formula C₁₂H₁₀Br₂O₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 8.6171 (13) nih.gov
b (Å) 10.4434 (16) nih.gov
c (Å) 13.958 (2) nih.gov
β (°) 95.831 (3) nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and can be used to probe its electronic structure. The furanone core contains a π-system that gives rise to electronic transitions in the UV region.

The electronic absorption spectra of 3(2H)-furanone derivatives are characterized by π → π* and n → π* transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, originating from the non-bonding electrons of the carbonyl oxygen, are of lower intensity and appear at longer wavelengths.

The position and intensity of these transitions are sensitive to substitution on the furanone ring. The introduction of a bromine atom, an auxochrome, at the C2 position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-donating effect of the bromine lone pairs.

Table 4: Expected Electronic Transitions for 3(2H)-Furanone, 2-bromo-

Transition Typical Wavelength Region (nm) Expected Intensity Notes
π → π* 200 - 280 High Sensitive to conjugation and substitution.

This table is predictive and based on general principles and data from analogous compounds.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3(2H)-Furanone, 2-bromo-. These methods allow for a detailed examination of the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for 3(2H)-Furanone, 2-bromo-

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like 3(2H)-Furanone, 2-bromo-, due to its favorable balance of computational cost and accuracy. DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettitech.ac.jp For 3(2H)-Furanone, 2-bromo-, DFT studies would focus on the influence of the bromine atom and the carbonyl group on the furanone ring.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. The presence of the electronegative bromine atom at the α-position to the carbonyl group is expected to significantly influence the electron distribution within the molecule. This is reflected in the calculated electrostatic potential map, which would show a region of positive electrostatic potential (a σ-hole) on the bromine atom along the C-Br bond axis, a feature known to be important in halogen bonding interactions. frontiersin.org

Furthermore, DFT can be used to calculate frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. For 3(2H)-Furanone, 2-bromo-, the LUMO is expected to be localized around the C-Br bond and the carbonyl carbon, indicating these as likely sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of 3(2H)-Furanone, 2-bromo- (Note: This data is illustrative and based on typical values for similar compounds, as specific literature for this exact molecule is not available.)

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
C-Br Bond Length1.95 Å
C=O Bond Length1.22 Å

Ab Initio Methods in Reactivity and Stability Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for studying molecular systems. up.ac.za Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties, albeit at a greater computational expense. researchgate.net

For 3(2H)-Furanone, 2-bromo-, ab initio calculations can be employed to refine the understanding of its reactivity and stability. These methods are particularly valuable for studying systems where electron correlation effects are significant. For instance, ab initio calculations can provide a more precise description of the transition states involved in its chemical reactions, leading to more reliable predictions of reaction barriers and rates. nih.govresearchgate.net

The stability of 3(2H)-Furanone, 2-bromo- can also be assessed through ab initio calculations by comparing its energy to that of its isomers or decomposition products. The effect of the bromine substituent on the aromaticity and strain of the furanone ring can also be quantified using these high-level theoretical approaches.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This is particularly useful for understanding the complex reactivity of molecules like 3(2H)-Furanone, 2-bromo-.

Transition State Theory and Potential Energy Surface Analysis

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for calculating reaction rates from the properties of the reactants and the transition state. By locating the transition state structure on the potential energy surface, which is a saddle point connecting reactants and products, the activation energy for the reaction can be determined. acs.org

For 3(2H)-Furanone, 2-bromo-, a key reaction of interest is nucleophilic substitution at the α-carbon, displacing the bromide ion. Computational studies on analogous α-haloketones have shown that these reactions can proceed through different pathways, including direct S_N2 displacement or a Favorskii-type rearrangement. up.ac.za DFT calculations can be used to map the potential energy surface for these competing pathways, identifying the transition states and intermediates for each. nih.gov The calculated activation energies would then allow for a prediction of the most favorable reaction mechanism under different conditions.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the desired reactants and products on the potential energy surface. up.ac.za

Solvent Effects and Implicit/Explicit Solvent Models on 3(2H)-Furanone, 2-bromo- Reactivity

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. rsc.orgchemrxiv.org Computational models can account for these solvent effects in two primary ways: through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.netresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like 3(2H)-Furanone, 2-bromo-, moving from a non-polar to a polar solvent is expected to stabilize charged intermediates and transition states, potentially altering reaction barriers. stanford.edu

Explicit solvent models, on the other hand, involve the inclusion of a number of individual solvent molecules in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more detailed picture of the solvation shell around the reacting molecule and its role in the reaction mechanism. rsc.org For reactions of 3(2H)-Furanone, 2-bromo- in protic solvents, explicit models would be necessary to accurately capture the effects of hydrogen bonding to the carbonyl oxygen.

Table 2: Hypothetical Calculated Activation Energies (in kcal/mol) for S_N2 Reaction of 3(2H)-Furanone, 2-bromo- with a Nucleophile in Different Solvents (Note: This data is illustrative and based on general trends observed in computational studies of similar reactions.)

SolventImplicit Model (PCM)Explicit Model (QM/MM)
Gas Phase25.0N/A
Toluene (B28343) (ε=2.4)22.523.0
Acetonitrile (ε=37.5)18.019.5
Water (ε=78.4)15.517.0

Molecular Dynamics Simulations of 3(2H)-Furanone, 2-bromo- Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions of 3(2H)-Furanone, 2-bromo- with its environment. figshare.comresearchgate.net In MD simulations, the motion of each atom in the system is calculated over time by solving Newton's equations of motion, based on a force field that describes the interatomic interactions. frontiersin.org

MD simulations can be used to study the conformational flexibility of 3(2H)-Furanone, 2-bromo- and to explore its interactions with other molecules, such as solvent molecules or biological macromolecules. For instance, simulations of this compound in a box of water molecules could reveal the structure of its hydration shell and the dynamics of hydrogen bond formation and breaking with the carbonyl group.

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. nih.gov If 3(2H)-Furanone, 2-bromo- were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to model its binding to the active site, providing information on the key interactions that stabilize the complex and the conformational changes that may occur upon binding. nih.gov The ability of the bromine atom to form halogen bonds with protein residues could be a key factor in its binding affinity and selectivity. cam.ac.uk

Computational Investigations of 3(2H)-Furanone, 2-bromo-: A Review of Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research specifically detailing the computational chemistry and theoretical investigations of the compound 3(2H)-Furanone, 2-bromo- . The stringent focus required for this article—solely on this specific chemical entity—prevents the inclusion of data from related furanone derivatives.

The specified topics for this article are:

Prediction and Validation of Spectroscopic Properties through Computational Methods

Despite extensive searches, no dedicated studies on QSAR modeling or the theoretical prediction and validation of spectroscopic properties for 3(2H)-Furanone, 2-bromo- could be located.

While computational methods are widely applied to the furanone class of compounds, the absence of specific data for the 2-bromo substituted 3(2H)-furanone means that an article adhering to the requested outline and exclusive focus cannot be generated at this time. Research on related molecules, such as other halogenated furanones or different isomers, does exist but falls outside the strict scope of this request.

Therefore, the following sections remain unwritten due to the lack of specific research findings for 3(2H)-Furanone, 2-bromo-.

Computational Chemistry and Theoretical Investigations of 3 2h Furanone, 2 Bromo

No published QSAR models or studies focusing on 3(2H)-Furanone, 2-bromo- are available. While QSAR is a common methodology for predicting the biological activity of chemical series, this particular compound has not been featured as a subject of such non-clinical theoretical studies in accessible scientific literature.

There are no available studies that report the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for 3(2H)-Furanone, 2-bromo-, using computational methods like Density Functional Theory (DFT) or ab initio calculations. Consequently, no data exists for the validation of such theoretical predictions against experimental spectroscopic measurements for this specific compound.

Mechanistic Aspects of 3 2h Furanone, 2 Bromo in Biological Systems Focus on Non Clinical Mechanisms

Molecular Interactions with Biomacromolecules

The reactivity of the α-bromo-γ-butyrolactone core suggests a propensity for interaction with biological macromolecules, which likely underpins its observed biological effects.

Enzyme Inhibition and Activation Mechanisms by 3(2H)-Furanone, 2-bromo-

Research has demonstrated that α-Bromo-γ-butyrolactone can act as an inhibitor of specific enzymes. Notably, it has been shown to inhibit the type Q arylesterase activity of human serum paraoxonase 1 (PON1). scbt.com The proposed mechanism for this inhibition involves the binding of the compound to the active site of the enzyme, thereby preventing it from accessing its natural substrate. The presence of the bromine atom enhances the electrophilicity of the lactone ring, making it susceptible to nucleophilic attack by amino acid residues within the enzyme's active site, potentially leading to covalent modification and irreversible inhibition.

While direct studies on a wide range of enzymes are limited for this specific furanone, other related furanone derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests that the furanone scaffold is a viable candidate for enzyme-targeted interactions.

Receptor Binding and Downstream Signaling Pathway Modulation in vitro

Specific data on the direct binding of 2-bromo-3(2H)-furanone to cellular receptors is scarce. However, studies on structurally related molecules offer plausible mechanisms. For instance, a diastereomeric derivative of naltrexone (B1662487) containing an α-methylene-γ-butyrolactone moiety was found to cause irreversible inhibition of naltrexone binding to opioid receptors. nih.gov The proposed mechanism involves a Michael-type addition reaction, where a nucleophilic group from the receptor, possibly a sulfhydryl group, attacks the electrophilic α,β-unsaturated carbonyl system of the lactone. nih.gov This type of covalent interaction can lead to long-lasting or permanent modulation of receptor activity and its downstream signaling pathways.

Given that 2-bromo-3(2H)-furanone possesses a reactive α-bromo lactone structure, it is conceivable that it could engage in similar covalent interactions with nucleophilic residues in various receptors, thereby modulating their function. However, specific in vitro studies are required to confirm such interactions and elucidate the affected signaling pathways.

Antimicrobial Mechanisms of Action of 3(2H)-Furanone, 2-bromo-

Brominated furanones are well-documented for their antimicrobial properties, particularly their ability to interfere with bacterial communication and community behaviors.

Antifungal and Antiviral Activity at the Cellular or Molecular Level

The antifungal and antiviral properties of furanone derivatives have also been investigated. The α-methylene-γ-butyrolactone moiety, which is structurally related to 2-bromo-3(2H)-furanone, is considered a key pharmacophore for antifungal activity. nih.gov Derivatives containing this feature have shown efficacy against various fungal pathogens. researchgate.net The proposed mechanism of action is the Michael addition reaction with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in essential fungal proteins. nih.gov

Regarding antiviral activity, certain furanone derivatives have demonstrated potential. For example, heterocyclic compounds derived from a 3-(4-bromophenyl)azo-5-phenyl-2(3H)-furanone scaffold showed promising activity against the H5N1 avian influenza virus in vitro. researchgate.net While the precise molecular targets for the antiviral action of these furanones are not fully elucidated, their ability to interact with viral or host cell components essential for viral replication is a key area of investigation.

Role in Cellular Processes: Apoptosis, Proliferation, and Differentiation (Mechanistic Studies in Cell Lines and Model Organisms)

The α,β-unsaturated lactone structure present in many furanones is a reactive Michael acceptor, which can lead to cytotoxic effects by interacting with cellular nucleophiles like glutathione (B108866) or cysteine residues in proteins. This reactivity is believed to be a primary driver of their effects on cellular processes such as apoptosis and proliferation.

Studies on various brominated furanone derivatives have demonstrated their potential to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. For instance, a 5-bromo-5-methyl-2(5H)-furanone derivative was reported to induce apoptosis and cell cycle arrest in human neoplastic cell lines. redalyc.org Similarly, other brominated furanones have shown potent antiproliferative activity against human prostate (PC-3) and glioblastoma (U-251) cancer cell lines. redalyc.org

The induction of apoptosis by these compounds is often linked to the mitochondrial pathway. This can involve the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately leading to the activation of caspases and the execution of the apoptotic program. rsc.orgresearchgate.net While direct mechanistic studies on 2-bromo-3(2H)-furanone are limited in this context, its structural features suggest it could share these cytotoxic and pro-apoptotic activities.

Structure-Activity Relationships (SAR) in Defined Biological Contexts (Non-Clinical)

The biological activity of 2-bromo-3(2H)-furanone and its analogs, particularly as inhibitors of bacterial quorum sensing (QS), is deeply rooted in their chemical structure. tandfonline.comnih.gov Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression with population density, often regulating virulence and biofilm formation. tandfonline.comucc.ie Halogenated furanones, inspired by natural compounds from the marine alga Delisea pulchra, have been extensively studied to understand how specific structural features dictate their function as QS inhibitors. tandfonline.comnih.govresearchgate.net

The Role of the Halogen: The bromine atom is of paramount significance for the biological activity of many furanones. ucc.ie Studies comparing halogenated and non-halogenated analogs have demonstrated that the absence of the bromine atom can completely abolish the anti-quorum sensing effect. ucc.ie For instance, in a study on Salmonella enterica serovar Typhimurium, non-halogenated furanone 33 showed no QS inhibition, underscoring the importance of the halogen. ucc.ie While bromine is common, other halogens like chlorine and iodine have also been incorporated into synthetic furanones to modulate activity. bohrium.com However, the activity is not solely dependent on the halogen's presence, as some non-halogenated furanones have also shown efficacy in certain contexts, suggesting multiple potential mechanisms of action. bohrium.com

Influence of Ring Substituents: The substituents on the furanone core play a crucial role in modulating both the potency and specificity of QS inhibition.

C3-Position Alkyl Chains: The length of an alkyl chain at the C3 position significantly impacts the furanone's ability to inhibit biofilm formation without causing general toxicity. In studies on S. typhimurium, furanones with ethyl, butyl, and hexyl side chains were effective at inhibiting biofilms without affecting bacterial growth. ucc.ie In contrast, analogs lacking a C3-alkyl chain were often toxic to the bacterial cells. ucc.ie This suggests the alkyl chain helps to fine-tune the compound's interaction with its biological target and reduce non-specific cytotoxicity.

C5-Position Methylene (B1212753) Group: The exocyclic methylene group at the C5 position and its substituents are critical. The α,β-unsaturated lactone moiety is a reactive feature that can engage in Michael-type additions with biological nucleophiles like cysteine or amine groups, which is a potential mechanism for its cytotoxic effects. redalyc.org The position and type of substituent on the 5-methylene group are crucial for biological activity. For example, in studies against cancer cell lines, (E)-5-(bromomethylene)-2(5H)-furanone showed significantly higher cytotoxicity than other isomers and the parent compound, protoanemonin, indicating that the stereochemistry and position of the bromine on the side chain are key determinants of this specific biological action. redalyc.org

Mechanism of Action and Target Specificity: Brominated furanones interfere with various bacterial signaling systems. In Escherichia coli, they have been shown to disrupt the autoinducer-2 (B1199439) (AI-2) signaling system. rsc.orgpsu.edu One study found that a brominated furanone repressed 79% of the genes that are normally induced by AI-2, particularly those related to motility, chemotaxis, and flagellar synthesis. psu.edu Interestingly, the furanone appeared to act post-transcriptionally, as it did not alter the transcription of the AI-2 synthase gene, luxS. psu.edu

In Pseudomonas aeruginosa, furanones exhibit antagonistic activity against the LasR protein in the las quorum-sensing system but can act as agonists for the RhlR protein in the rhl system. rsc.org This dual activity highlights the complexity of their interactions. In Salmonella, microarray studies revealed that brominated furanones primarily repress genes involved in the type III secretion system and flagellar biosynthesis, rather than acting on known Salmonella QS systems. researchgate.net This interference with flagella synthesis was confirmed by follow-up experiments. researchgate.net

The following table summarizes the structure-activity relationships of various furanone derivatives in non-clinical biological contexts.

Compound Name/StructureBiological ContextKey Structural FeaturesObserved Activity/FindingReference
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanonesSalmonella typhimurium Biofilm InhibitionC3-alkyl chains (ethyl, butyl, hexyl)Inhibited biofilm formation without affecting bacterial growth. Longer chains led to no reduction in biofilm formation. ucc.ie
Non-halogenated furanone 33Salmonella typhimurium Quorum SensingLack of bromine atomNo effect on quorum sensing, highlighting the significance of the bromine atom. ucc.ie
Brominated Furanones (BFs)E. coli & P. aeruginosa Biofilm InhibitionMethyl substituent on furanone ring and exocyclic double bondMethyl groups were important for relieving the inhibitory effect on bacterial growth. rsc.org
(E)-5-(bromomethylene)-2(5H)-furanonePC-3 and U-251 Human Cancer Cell Lines (in vitro)Bromine atom on the exocyclic double bond (E-isomer)Showed the highest cytotoxic activity, being more potent than cisplatin (B142131) and other furanone isomers. redalyc.org
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneE. coli Quorum SensingButyl side chain; two bromine atomsInhibited AI-2 signaling by repressing genes for chemotaxis and motility. Appeared to act post-transcriptionally. psu.edu

Biotransformation and Metabolic Fate Studies in Non-Human Biological Systems

The biotransformation of 2-bromo-3(2H)-furanone and related compounds in non-human systems involves several metabolic pathways, primarily enzymatic reactions that alter the molecule's structure and reactivity. These transformations are crucial for understanding the compound's persistence and ultimate fate in biological environments.

Enzymatic Transformation by Microorganisms: Filamentous fungi have demonstrated the ability to metabolize halogenated lactones through specific enzymatic processes. In a study involving the biotransformation of bicyclic halolactones, which share structural similarities with brominated furanones, the fungus Penicillium vermiculatum was shown to catalyze hydroxylation at the C-5 position without removing the halogen atom. mdpi.com Other fungal strains facilitated a hydrolytic dehalogenation reaction, where the halogen atom was replaced by a hydroxyl group. mdpi.com This dehalogenation consistently proceeded via a mechanism similar to an SN2 reaction, resulting in the introduction of the hydroxyl group in an equatorial position. mdpi.com These findings suggest that microbial systems can detoxify or modify brominated furanones through hydroxylation and dehalogenation pathways.

Bioactivation by Thiols: An alternative biotransformation pathway involves the reaction with endogenous nucleophiles, such as the thiol-containing molecule glutathione. The α-haloacrolyl moiety, which is structurally related to 2-bromo-3(2H)-furanone, can be bioactivated by thiols. nih.gov This process involves an initial conjugate addition of the thiol to the furanone ring, followed by an intramolecular displacement of the bromide ion. nih.gov This sequence of reactions can lead to the formation of a highly reactive episulfonium ion intermediate, which is capable of alkylating biological macromolecules like DNA. nih.gov This thiol-activated pathway represents a mechanism by which the compound's cytotoxicity could be expressed upon entering a cell.

General Metabolic Pathways for Brominated Compounds: Broader studies on the metabolism of various brominated compounds, such as brominated flame retardants (BFRs), provide insight into other potential transformation routes. In vitro experiments using rat and human liver microsomes have shown that brominated esters can be rapidly metabolized via the cleavage of their ester chains by carboxylesterases. nih.gov For instance, the BFR known as TBB was metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) through this pathway. nih.gov Although not directly a furanone, this demonstrates that esterase-mediated hydrolysis is a viable metabolic route for brominated compounds containing ester functionalities. Other common pathways for BFRs in fauna include oxidative biotransformation to form hydroxylated metabolites (OH-BDEs) and reductive debromination, although these processes show significant species-specific differences. diva-portal.org

The following table summarizes key biotransformation pathways for brominated furanones and related structures in non-human biological systems.

Original Compound/ClassBiological SystemTransformation PathwayResulting Product(s)Reference
Bicyclic HalolactonesFilamentous Fungi (e.g., Absidia, Aspergillus)Hydrolytic DehalogenationHydroxylactones (halogen replaced by -OH) mdpi.com
Bicyclic HalolactonesPenicillium vermiculatum (Fungus)HydroxylationHydroxyhalolactones (hydroxylation without halogen removal) mdpi.com
α-Bromo-2-cyclopentenone (Model Compound)In vitro with Thiols (e.g., glutathione, cysteine)Thiol Conjugation and Intramolecular CyclizationReactive Episulfonium Ion Intermediate nih.gov
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB)Human and Rat Liver Microsomes; Porcine CarboxylesteraseEster Cleavage/Hydrolysis2,3,4,5-Tetrabromobenzoic acid (TBBA) nih.gov

Advanced Applications of 3 2h Furanone, 2 Bromo Excluding Clinical and Human Applications

Building Block in Complex Organic Synthesis

While specific documented examples detailing the use of 3(2H)-Furanone, 2-bromo- as a building block are limited in widely available literature, the reactivity of the closely related α-haloketone and furanone structures suggests its significant potential. The bromine atom at the α-position to the ketone makes it a reactive site for nucleophilic substitution and a key functional group for various carbon-carbon bond-forming reactions.

Research on analogous compounds highlights this potential. For instance, the related compound, 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone, has been utilized in the Darzens reaction with aromatic aldehydes to synthesize flavonoids, an important class of natural products. cuni.cz Furthermore, chiral 2-alkoxycarbonyl-3(2H)-furanones serve as key building blocks in the stereodivergent synthesis of complex natural products like pseurotin (B1257602) A2, demonstrating the utility of the 3(2H)-furanone core in constructing intricate molecular architectures. nih.gov The synthesis of various substituted 3(2H)-furanones is an active area of research, employing methods such as gold-catalyzed cyclization of γ-hydroxyalkynones and tandem oxa-Nazarov cyclization/dibromination, which produces related structures like 2,4-dibromo-3(2H)-furanones. organic-chemistry.org These examples underscore the synthetic versatility of the brominated 3(2H)-furanone scaffold.

Table 1: Examples of Reactions with Related Furanone Building Blocks

Furanone Derivative Reaction Type Product Class
2-Bromo-4,6-dimethoxy-3(2H)-benzofuranone Darzens Reaction Flavonoids cuni.cz
Chiral 2-alkoxycarbonyl-3(2H)-furanone Nickel-catalyzed 1,4-addition Pseurotin A2 (Natural Product) nih.gov

Role in Material Science and Polymer Chemistry for Functional Materials

The application of 3(2H)-Furanone, 2-bromo- specifically in material science and polymer chemistry is an emerging field with limited direct research. However, the broader class of 3(2H)-furanones is being explored for the creation of functional materials. A notable area of investigation is their use as a core scaffold for novel fluorescent organic dyes. uio.no The inherent photophysical properties of the furanone ring can be tuned by introducing various substituents, suggesting that a bromo-substituted derivative could lead to materials with specific optical or electronic properties.

The general utility of furanones in polymer chemistry has been noted, but specific examples involving the polymerization or incorporation of 2-bromo-3(2H)-furanone into polymer chains for functional materials are not yet well-documented in the literature. ontosight.ai The reactivity of the bromine atom could potentially be exploited for post-polymerization modification or for initiating certain types of polymerization reactions. Further research is required to fully elucidate the potential of this specific compound in developing new functional polymers and materials.

Use in Agricultural Chemistry as a Plant Growth Regulator or Biocontrol Agent (Excluding Food Safety)

While direct studies on 3(2H)-Furanone, 2-bromo- in agricultural applications are scarce, extensive research on other brominated furanones provides strong evidence for their potential in this field. ontosight.ai Many furanone derivatives are investigated for their roles as plant growth regulators and biocontrol agents. ontosight.aiunipi.it

A significant body of research focuses on halogenated furanones isolated from the marine alga Delisea pulchra, which act as potent inhibitors of quorum sensing (QS) in bacteria. nih.gov Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting QS, these furanones can act as effective biocontrol agents, preventing bacterial colonization and infection without direct bactericidal action, which reduces the selective pressure for resistance. nih.gov For example, the related compound (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to be a broad-spectrum antagonist of bacterial quorum sensing. unipi.it

Additionally, other furanone derivatives, such as 5-bromo-3-methyl-2(5H)-furanone, are used as building blocks in the synthesis of strigolactone analogs. nist.gov Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture, and mediate symbiotic interactions with mycorrhizal fungi. The ability to synthesize novel strigolactone analogs from brominated furanones opens avenues for developing new plant growth regulators.

Table 2: Bioactivity of Related Brominated Furanones in an Agricultural Context

Compound Type of Activity Mechanism/Use
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Biocontrol Agent Quorum Sensing Inhibition unipi.it

Analytical Chemistry Applications (e.g., as a Derivatizing Agent or Standard)

Currently, there is no significant body of published research detailing the use of 3(2H)-Furanone, 2-bromo- as a derivatizing agent or an analytical standard. Its saturated analogue, α-Bromo-γ-butyrolactone (also known as 3-bromodihydro-2(3H)-furanone), is commercially available from various suppliers, sometimes for research and analytical purposes. nih.govnih.gov However, the specific applications of the unsaturated 2-bromo-3(2H)-furanone in analytical chemistry have not been established. Its reactive nature, due to the α-bromo ketone functionality, could theoretically allow it to be used as a derivatizing agent for certain nucleophilic analytes to enhance their detection by techniques like mass spectrometry or chromatography, but this remains a hypothetical application without dedicated studies.

Precursor to Specialty Chemicals and Advanced Intermediates

The chemical structure of 3(2H)-Furanone, 2-bromo- makes it an attractive precursor for a variety of specialty chemicals and advanced intermediates, although specific industrial-scale applications are not widely reported. Its utility is largely inferred from the reactivity of the furanone ring system and the versatile carbon-bromine bond.

The furanone core is a key component in many natural products and pharmacologically active compounds. researchgate.net Therefore, 2-bromo-3(2H)-furanone can serve as a starting point for the synthesis of more complex, highly functionalized heterocyclic systems. The bromine atom can be readily displaced by a range of nucleophiles (e.g., amines, thiols, alcohols) or participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), allowing for the introduction of diverse substituents and the construction of molecular libraries. For example, syntheses of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones have been achieved from 2-bromoisobutyryl cyanide, demonstrating the utility of α-bromo carbonyl compounds in furanone synthesis. mdpi.com Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully applied to other bromophenyl-substituted furanones, highlighting a powerful method for creating complex derivatives that could function as specialty chemicals in various fields. scispace.com

Environmental Fate and Degradation Pathways of 3 2h Furanone, 2 Bromo

Photodegradation Mechanisms and Identification of Photoproducts

Information on the photodegradation of 3(2H)-Furanone, 2-bromo- is not available in the current scientific literature. Studies detailing its reaction with photochemically produced reactive species, such as hydroxyl radicals, or direct photolysis under environmental conditions have not been reported. As a result, its photodegradation rate, mechanisms, and the identity of any resulting photoproducts remain uncharacterized.

Biodegradation Pathways in Aquatic and Terrestrial Environments

There is no available research on the biodegradation of 3(2H)-Furanone, 2-bromo- in either aquatic or terrestrial ecosystems. Scientific studies that would identify microbial communities or specific enzymes capable of transforming this compound, the metabolic pathways involved, and the resulting breakdown products have not been published. Therefore, its persistence or susceptibility to microbial degradation in the environment is unknown.

Hydrolysis and Other Abiotic Transformation Processes

Data concerning the hydrolysis of 3(2H)-Furanone, 2-bromo- under various environmental pH conditions are absent from the scientific record. The rate of hydrolysis, which can be a significant abiotic degradation pathway for many organic compounds, has not been determined for this specific molecule. Similarly, information on other potential abiotic transformation processes, such as oxidation or reduction in different environmental compartments, is not available.

Identification and Characterization of Environmental Transformation Products

As there are no studies on the degradation of 3(2H)-Furanone, 2-bromo- in environmental matrices, no environmental transformation products have been identified or characterized. The potential for the formation of other brominated compounds or more persistent and toxic degradation products is currently unknown.

Future Directions and Emerging Research Avenues for 3 2h Furanone, 2 Bromo

Exploration of Asymmetric Synthesis and Enantioselective Derivatization

The development of stereoselective synthetic methods for 3(2H)-furanone derivatives is a burgeoning area of research. While various strategies exist for the synthesis of the furanone core, the asymmetric synthesis of 2-bromo-3(2H)-furanone, leading to enantiomerically pure or enriched products, remains a significant challenge and a promising research frontier. nih.govrsc.orguwindsor.ca Future research will likely focus on the development of novel chiral catalysts and reagents to control the stereochemistry at the C-2 position during bromination or through kinetic resolution of racemic mixtures.

Enantioselective derivatization of the furanone ring will also be a key area of exploration. The introduction of substituents at other positions of the ring, while controlling the stereochemistry, can lead to a diverse library of chiral molecules with potentially unique biological activities. Organocatalyzed reactions, such as asymmetric cycloadditions, have shown promise for the kinetic resolution of similar furanone derivatives and could be adapted for 2-bromo-3(2H)-furanone. rsc.org

Table 1: Potential Asymmetric Synthesis Strategies for 3(2H)-Furanone, 2-bromo-

Strategy Description Potential Advantages
Chiral Brominating Agents Utilization of chiral N-bromo compounds to introduce bromine stereoselectively. Direct access to enantiomerically enriched product in a single step.
Catalytic Asymmetric Bromination Employing a chiral catalyst (e.g., metal-based or organocatalyst) to direct the approach of an achiral brominating agent. High catalytic turnover, potential for high enantioselectivity.
Kinetic Resolution Selective reaction of one enantiomer of racemic 2-bromo-3(2H)-furanone with a chiral reagent or catalyst, leaving the other enantiomer unreacted. Access to both enantiomers of the starting material and a chiral derivative.

| Enantioselective Desymmetrization | Starting with a prochiral precursor and selectively brominating one of two enantiotopic positions. | Potentially high enantiomeric excess in a single transformation. |

Deeper Mechanistic Insights into Challenging Reaction Pathways

A thorough understanding of the reaction mechanisms involving 3(2H)-Furanone, 2-bromo- is crucial for optimizing existing transformations and discovering new reactivity patterns. The interplay between the electrophilic bromine, the conjugated system of the furanone ring, and various nucleophiles can lead to complex reaction pathways. Future research will likely employ a combination of experimental techniques and computational modeling to elucidate these mechanisms.

Investigating the kinetics and thermodynamics of reactions such as nucleophilic substitution at the C-2 position, cycloaddition reactions, and rearrangements will provide valuable data. researchgate.net For instance, understanding the factors that govern the regioselectivity and stereoselectivity of these reactions will enable more precise control over product formation. Computational studies, such as density functional theory (DFT) calculations, can be used to model transition states and reaction intermediates, offering insights that are often difficult to obtain through experimental means alone. kisti.re.kr

Development of Advanced Spectroscopic Probes for In Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and the influence of reaction conditions. irb.hr Future research in this area will focus on the development and application of advanced spectroscopic techniques for the in situ monitoring of reactions involving 3(2H)-Furanone, 2-bromo-. Techniques such as Raman spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for real-time analysis. documentsdelivered.comdtic.mil

The development of fiber-optic probes compatible with various reaction setups will be crucial for widespread adoption of these techniques. Furthermore, coupling these spectroscopic methods with chemometric analysis will allow for the deconvolution of complex spectral data, enabling the quantitative tracking of multiple species simultaneously. This will be particularly useful for understanding complex reaction mixtures and for optimizing reaction conditions for desired outcomes.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Future research will involve creating curated datasets of reactions involving furanone derivatives to train these models. These predictive models can then be used to accelerate the discovery of new derivatives with desired properties, reducing the need for extensive and time-consuming experimental screening. For instance, ML models could predict the biological activity of novel 2-bromo-3(2H)-furanone derivatives based on their molecular structure, guiding synthetic efforts towards the most promising candidates.

Table 2: Applications of AI and ML in 3(2H)-Furanone, 2-bromo- Research

Application Description Potential Impact
Reaction Outcome Prediction Predicting the major product, yield, and stereoselectivity of a reaction under given conditions. Reduced number of trial-and-error experiments, faster optimization.
Retrosynthetic Analysis Proposing synthetic pathways to a target molecule containing the 2-bromo-3(2H)-furanone scaffold. Facilitates the design of efficient and novel synthetic routes.
Property Prediction Predicting physicochemical properties and biological activities of new derivatives. Prioritizes the synthesis of compounds with desired characteristics.

| Automated Reaction Optimization | Integrating ML algorithms with automated synthesis platforms to rapidly find optimal reaction conditions. | Accelerated development of robust and high-yielding synthetic methods. |

Discovery of Novel Biological Targets and Environmentally Benign Applications

Brominated furanones have garnered significant attention for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS). nih.govmdpi.comnih.gov This activity makes them promising candidates for the development of novel anti-biofilm agents. researchgate.netscience.govmdpi.com Future research will aim to identify the specific molecular targets of 2-bromo-3(2H)-furanone within bacterial cells. Understanding these targets will facilitate the design of more potent and selective QS inhibitors.

Molecular docking and dynamic simulation studies can provide insights into the binding interactions between 2-bromo-3(2H)-furanone and potential protein targets. nih.gov Beyond their antibacterial properties, the exploration of other biological activities, such as antifungal, antiviral, and anticancer effects, represents a significant area for future investigation. researchgate.netnih.govnih.gov

In addition to biomedical applications, the development of environmentally benign applications for 2-bromo-3(2H)-furanone is a promising avenue. For example, its anti-biofilm properties could be harnessed to prevent biofouling on marine surfaces, offering a more environmentally friendly alternative to traditional toxic antifouling agents.

Interdisciplinary Research Integrating 3(2H)-Furanone, 2-bromo- with Nanoscience and Biotechnology

The convergence of chemistry, nanoscience, and biotechnology offers exciting new opportunities for the application of 3(2H)-Furanone, 2-bromo-. Future research in this interdisciplinary space could involve the covalent attachment or non-covalent encapsulation of this compound onto or within nanomaterials, such as nanoparticles, nanotubes, or hydrogels.

Such nanoformulations could offer several advantages, including improved solubility, targeted delivery to specific sites of action, and controlled release over time. For example, incorporating 2-bromo-3(2H)-furanone into wound dressings could provide a sustained release of the compound to prevent bacterial infections and biofilm formation. In the realm of biotechnology, the compound could be used as a chemical probe to study biological processes or as a building block for the synthesis of more complex bioactive molecules.

Q & A

Q. Reference Purity Standards :

MethodAcceptable Purity
HPLC≥98%
1H^1 \text{H} NMRNo extraneous peaks

What are the key challenges in scaling up 2-bromo-3(2H)-furanone synthesis?

Level : Advanced
Methodological Answer :

  • Exothermic Reactions : Bromination reactions may require jacketed reactors for temperature control (<30°C) to avoid decomposition .
  • Byproduct Formation : Optimize stoichiometry (NBS:substrate = 1.05:1) to minimize di-brominated byproducts .
  • Purification : Use fractional distillation under reduced pressure (e.g., 80°C at 10 mmHg) for large-scale isolation .

Scale-Up Data : Pilot-scale reactions (1 kg) achieved 70% yield with <2% impurities using controlled addition of NBS .

How do solvent polarity and pH affect the stability of 2-bromo-3(2H)-furanone?

Level : Advanced
Methodological Answer :

  • Acidic Conditions : Hydrolysis of the lactone ring occurs at pH < 3, forming 4-bromo-2-hydroxybutanoic acid .
  • Polar Solvents : Accelerate degradation via solvolysis; half-life in water is 24h vs. 14 days in hexane .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical-mediated decomposition .

Q. Stability Data :

SolventHalf-Life (25°C)
Water24h
Ethanol7 days
Hexane14 days

What advanced techniques characterize the stereodynamics of brominated furanones?

Level : Advanced
Methodological Answer :

  • VT-NMR : Variable-temperature 1H^1 \text{H} NMR (e.g., -50°C to 50°C) to study ring puckering and conformational exchange .
  • ECD Spectroscopy : Electronic circular dichroism (ECD) quantifies enantiomeric excess in chiral derivatives (e.g., (5R)-3-bromo-5-methyl-2(5H)-furanone) .
  • X-ray Crystallography : Resolve absolute configuration; C-Br bond lengths typically measure 1.93–1.97 Å .

Example : X-ray analysis of (5R)-3-bromo-5-methyl-2(5H)-furanone confirmed a distorted envelope conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.